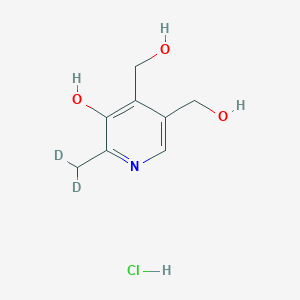
Pyridoxine-d2HCl (5-hydroxymethyl-d2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridoxine-d2HCl (5-hydroxymethyl-d2) is a deuterated form of pyridoxine hydrochloride, commonly known as vitamin B6. This compound is labeled with deuterium, a stable isotope of hydrogen, at the 5-hydroxymethyl position. Pyridoxine is an essential nutrient that plays a crucial role in various biochemical processes, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridoxine-d2HCl (5-hydroxymethyl-d2) involves the incorporation of deuterium into the pyridoxine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction typically occurs under mild conditions, using a catalyst like palladium on carbon (Pd/C) to facilitate the exchange.
Industrial Production Methods
Industrial production of Pyridoxine-d2HCl (5-hydroxymethyl-d2) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and selective incorporation of deuterium. The final product is purified through crystallization or chromatography to achieve the desired isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyridoxine-d2HCl (5-hydroxymethyl-d2) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic functions and applications in scientific research.
Common Reagents and Conditions
Oxidation: Pyridoxine-d2HCl can be oxidized to pyridoxal-d2 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction of pyridoxine-d2HCl to pyridoxamine-d2 can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Aplicaciones Científicas De Investigación
Pyridoxine-d2HCl (5-hydroxymethyl-d2) has a wide range of applications in scientific research:
Chemistry: Used as a labeled standard in mass spectrometry for the quantification of vitamin B6 and its metabolites.
Biology: Employed in metabolic studies to trace the biochemical pathways involving pyridoxine and its derivatives.
Medicine: Investigated for its potential therapeutic effects in treating pyridoxine-dependent epilepsy and other metabolic disorders.
Mecanismo De Acción
Pyridoxine-d2HCl (5-hydroxymethyl-d2) exerts its effects by participating in various enzymatic reactions as a coenzyme. It is converted to pyridoxal phosphate (PLP), the active form of vitamin B6, which acts as a coenzyme for over 160 enzymatic reactions. These reactions include transamination, decarboxylation, and racemization, which are crucial for amino acid metabolism and neurotransmitter synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Pyridoxine (Vitamin B6): The non-deuterated form of pyridoxine-d2HCl.
Pyridoxal: An oxidized form of pyridoxine, also involved in enzymatic reactions.
Pyridoxamine: A reduced form of pyridoxine, with similar biochemical functions.
Uniqueness
Pyridoxine-d2HCl (5-hydroxymethyl-d2) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the stability of the compound and allows for precise tracing in metabolic studies. This makes it a valuable tool in understanding the biochemical pathways and mechanisms involving vitamin B6 .
Propiedades
Número CAS |
5027-82-7 |
|---|---|
Fórmula molecular |
C8H12ClNO3 |
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i3D2; |
Clave InChI |
ZUFQODAHGAHPFQ-BCKZTNHCSA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)CO.Cl |
SMILES isomérico |
[2H]C([2H])(C1=CN=C(C(=C1CO)O)C)O.Cl |
SMILES canónico |
CC1=NC=C(C(=C1O)CO)CO.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1411766.png)

![(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1411768.png)



![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1411777.png)



